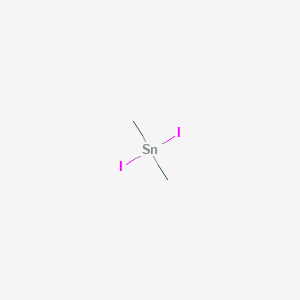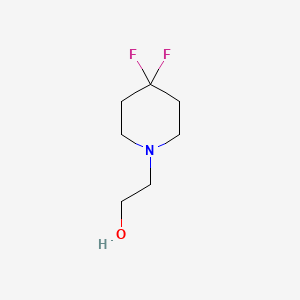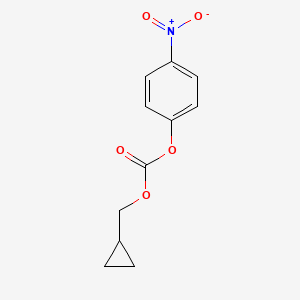
Cyclopropylmethyl 4-nitrophenyl carbonate
Overview
Description
Cyclopropylmethyl 4-nitrophenyl carbonate (CPM-4-NP) is a chemical compound that has been studied in the scientific community for its various applications and effects. CPM-4-NP is a highly reactive compound, which has proven to be useful in a variety of areas such as in organic synthesis, as a reagent for the preparation of pharmaceuticals, and as an intermediate in the synthesis of other compounds. In
Scientific Research Applications
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in organic synthesis, pharmaceuticals, and other areas. In organic synthesis, Cyclopropylmethyl 4-nitrophenyl carbonate has been used as a reagent for the synthesis of various compounds, including amines, alkaloids, and other organic compounds. In the field of pharmaceuticals, Cyclopropylmethyl 4-nitrophenyl carbonate has been used as an intermediate in the synthesis of various drugs and other compounds. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its potential use in drug delivery systems, as well as for its potential to act as a prodrug.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not yet understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. It is believed that the formation of the intermediate compound is facilitated by the presence of the base, which helps to activate the reaction. Once the intermediate compound is formed, it then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclopropylmethyl 4-nitrophenyl carbonate are not yet understood. However, it has been shown to be a highly reactive compound, and thus has the potential to interact with various biological molecules. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its potential to act as a prodrug, which could potentially be used to deliver drugs to specific sites in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using Cyclopropylmethyl 4-nitrophenyl carbonate in laboratory experiments is its high reactivity, which allows for the synthesis of a wide variety of compounds. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate is relatively easy to synthesize, and can be isolated and purified using standard techniques such as column chromatography. However, the reactivity of Cyclopropylmethyl 4-nitrophenyl carbonate can also be a disadvantage, as it can lead to unwanted side reactions and yield losses. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate is a highly reactive compound, and thus should be handled with care in the laboratory.
Future Directions
The potential future directions for Cyclopropylmethyl 4-nitrophenyl carbonate are numerous. One potential direction is to further study the mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate and to investigate its potential use as a prodrug. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropylmethyl 4-nitrophenyl carbonate, as well as its potential use in drug delivery systems. Finally, further research could be conducted on the potential applications of Cyclopropylmethyl 4-nitrophenyl carbonate in organic synthesis, as well as its potential use as an intermediate in the synthesis of other compounds.
properties
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 4-nitrophenyl carbonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


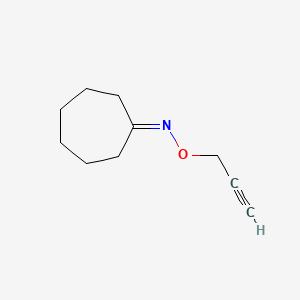
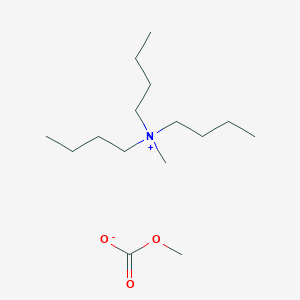

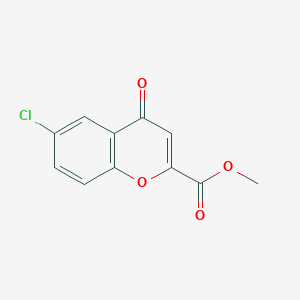


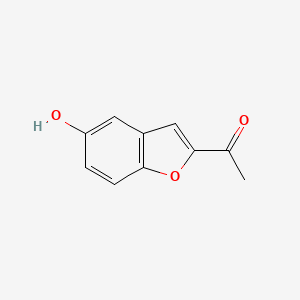
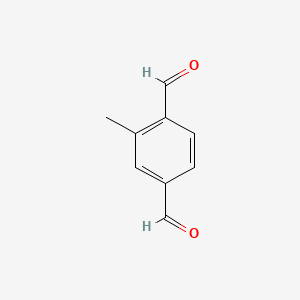
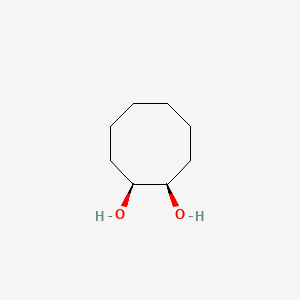
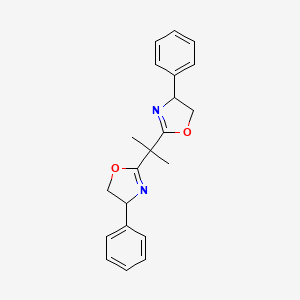
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)
